molecular formula C13H8Cl2FNO B11179833 2,5-dichloro-N-(2-fluorophenyl)benzamide

2,5-dichloro-N-(2-fluorophenyl)benzamide

Cat. No.: B11179833
M. Wt: 284.11 g/mol
InChI Key: GJLSOAULYIEPSQ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-fluorophenyl)benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring, along with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-(2-fluorophenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

2,5-Dichloro-N-(2-fluorophenyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 2,4-Dichloro-N-(2-fluorophenyl)benzamide
  • 3,5-Dichloro-N-(2-fluorophenyl)benzamide
  • 2,5-Dichloro-N-(3-fluorophenyl)benzamide

Comparison: 2,5-Dichloro-N-(2-fluorophenyl)benzamide is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H8Cl2FNO

Molecular Weight

284.11 g/mol

IUPAC Name

2,5-dichloro-N-(2-fluorophenyl)benzamide

InChI

InChI=1S/C13H8Cl2FNO/c14-8-5-6-10(15)9(7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18)

InChI Key

GJLSOAULYIEPSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)F

Origin of Product

United States

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